REACTION_CXSMILES
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[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH2:4]Br.[C-:13]#[N:14].[Na+]>CS(C)=O>[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH2:4][C:13]#[N:14] |f:1.2|
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Name
|
|
Quantity
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68 g
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Type
|
reactant
|
Smiles
|
ClC1=C(CBr)C=CC(=C1Cl)OC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
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220 mL
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Type
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solvent
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Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
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ice water
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Quantity
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1.5 L
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Type
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reactant
|
Smiles
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|
Type
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CUSTOM
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Details
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With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was subsequently heated
|
Type
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TEMPERATURE
|
Details
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to reflux temperature under an atmosphere of nitrogen for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The cold reaction mixture
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Type
|
CUSTOM
|
Details
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after which the solid product which had formed
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
purified by trituration with petroleum ether (at 40—60° C)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC#N)C=CC(=C1Cl)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |